molecular formula C8H11N3O2 B2581804 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid CAS No. 2309467-71-6

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

Cat. No.: B2581804
CAS No.: 2309467-71-6
M. Wt: 181.195
InChI Key: YTIQICKFPPWRRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a process where benzotriazole and substituted benzotriazoles can be hydrogenated smoothly and at a desirable speed and with good yields . This process involves a hydrogenation of the benzene nucleus of benzotriazole without any effect on the substitution groups .


Molecular Structure Analysis

The molecular structure of MTBC is based on the benzotriazole skeleton, which is a heterocyclic compound containing a benzene ring fused to a triazole ring . The 7-methyl group and the 5-carboxylic acid group are substituents on this skeleton.

Scientific Research Applications

Antiallergic Activity

Antiallergic properties have been observed in certain derivatives of benzotriazoles. A study by Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues from 4-oxo-4H-1-benzopyran-3-carbonitriles and 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes. These compounds showed significant antiallergic activity in rat models, with some derivatives being notably more potent than disodium cromoglycate, a known antiallergic drug. The activity varied with the substituents, highlighting the importance of the 7-position alkyl group for enhanced activity (Nohara et al., 1985).

Environmental Persistence and Transformation

Benzotriazoles, including derivatives similar to 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid, are recognized as environmental micropollutants due to their widespread use as corrosion inhibitors. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. The study identified major transformation products, elucidating degradation pathways that include oxidation and hydroxylation, demonstrating the compounds' partial persistence in wastewater treatment and their environmental relevance (Huntscha et al., 2014).

Crystal Engineering and Host-Guest Chemistry

The study of cocrystallization involving N-donor compounds and benzotriazole derivatives, including those similar to this compound, provides insights into hydrogen-bonding supramolecular architectures. Wang et al. (2011) investigated the crystallization of benzotriazole with 5-sulfosalicylic acid, leading to new binary molecular cocrystals. This research offers a basis for further exploration in crystal engineering and host-guest chemistry, revealing the potential of such compounds in forming diverse supramolecular structures (Wang et al., 2011).

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIQICKFPPWRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2=NNN=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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